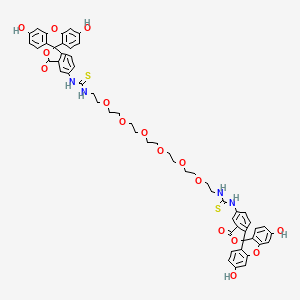

Bis-Fluorescein-PEG6

Description

Significance of Polyethylene (B3416737) Glycol (PEG) in Molecular Design for Research Applications

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer with a wide array of applications in biomedical and chemical research. sigmaaldrich.comsigmaaldrich.com Its structure, consisting of repeating ethylene (B1197577) oxide units, imparts several desirable characteristics. PEG is non-toxic and generally non-immunogenic, making it suitable for use in biological systems without causing significant interference with cellular functions. sigmaaldrich.comthermofisher.com One of the most critical properties of PEG is its high water solubility, which can be conferred to hydrophobic molecules upon conjugation, thereby reducing aggregation and improving their utility in aqueous environments. thermofisher.comekb.eg

The versatility of PEG stems from its availability in various lengths, from discrete, single molecular weight entities (dPEG®) to polydisperse polymers with a range of molecular weights. sigmaaldrich.combiochempeg.com Furthermore, PEGs can be synthesized in different architectures, including linear, branched, and multi-arm geometries, each offering distinct advantages for specific applications. sigmaaldrich.com The terminal hydroxyl groups of PEG can be readily modified with a variety of reactive functional groups, enabling covalent attachment to proteins, peptides, oligonucleotides, and other molecules of interest through a process known as PEGylation. sigmaaldrich.comsigmaaldrich.com This modification can enhance the pharmacokinetic properties of therapeutic molecules and is a key strategy in drug delivery systems. sigmaaldrich.comekb.eg

Overview of Fluorescein (B123965) as a Core Fluorophore in Academic Investigations

Fluorescein is a xanthene dye that has been a workhorse in fluorescence-based research for over a century. nih.govutah.edu Its enduring popularity can be attributed to its excellent photophysical properties, including a high fluorescence quantum yield, meaning it efficiently converts absorbed light into emitted fluorescent light. nih.govevidentscientific.com Fluorescein absorbs light in the blue region of the visible spectrum, with an excitation maximum around 494 nm, and emits green fluorescence with a maximum around 517-521 nm. utah.edubroadpharm.comwordpress.com

A key characteristic of fluorescein is its pH sensitivity. Its fluorescence intensity is highly dependent on the pH of its environment, a property that has been exploited to create fluorescent probes for monitoring pH changes within biological systems. nih.gov While this pH sensitivity can be a limitation in some applications, it is a valuable feature for others. nih.govevidentscientific.com Fluorescein and its derivatives are widely used for labeling biomolecules, enabling their detection and tracking in various experimental setups, including fluorescence microscopy, flow cytometry, and immunoassays. utah.eduaxispharm.com

Rationale for the Bifunctionalization of Fluorescein with PEG Chains in Research Scaffolds

The combination of fluorescein and polyethylene glycol into a single molecular entity through bifunctionalization offers a synergistic advantage in the design of research tools. Bifunctional molecules possess two different reactive groups, allowing for the attachment of multiple moieties. In the context of fluorescent bioconjugates, this often involves linking a fluorescent reporter (like fluorescein) and a targeting or functional molecule to a central scaffold.

Furthermore, the ability to create heterobifunctional PEGs, with different reactive groups at each end, allows for controlled and specific conjugation strategies. thermofisher.com This is crucial for building complex molecular architectures where precise placement of different components is required. acs.org

Contextualizing Bis-Fluorescein-PEG6 within the Landscape of Fluorescent Bioconjugates

This particular compound is part of a larger family of fluorescent PEG derivatives used in various research applications. For instance, related compounds include Fluorescein-PEG-acid and Fluorescein-PEG-NHS ester, which possess a single fluorescein molecule and a reactive functional group (a carboxylic acid or an N-hydroxysuccinimide ester, respectively) for conjugation to other molecules. axispharm.combroadpharm.com The NHS ester, for example, reacts with primary amines on proteins to form stable amide bonds. axispharm.comaxispharm.com

This compound and similar structures are often employed as linkers in the synthesis of more complex molecular tools, such as Proteolysis Targeting Chimeras (PROTACs). targetmol.commedchemexpress.commedchemexpress.com In this context, the bifunctional nature of the linker allows for the connection of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein. medchemexpress.commedchemexpress.com The fluorescent properties of the fluorescein moieties can be used for tracking and quantification.

Properties

Molecular Formula |

C56H54N4O16S2 |

|---|---|

Molecular Weight |

1103.2 g/mol |

IUPAC Name |

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[2-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]thiourea |

InChI |

InChI=1S/C56H54N4O16S2/c61-35-3-9-43-47(29-35)73-48-30-36(62)4-10-44(48)55(43)41-7-1-33(27-39(41)51(65)75-55)59-53(77)57-13-15-67-17-19-69-21-23-71-25-26-72-24-22-70-20-18-68-16-14-58-54(78)60-34-2-8-42-40(28-34)52(66)76-56(42)45-11-5-37(63)31-49(45)74-50-32-38(64)6-12-46(50)56/h1-12,27-32,61-64H,13-26H2,(H2,57,59,77)(H2,58,60,78) |

InChI Key |

VJXBTESNKGSKSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCOCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)C(=O)OC28C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization Methodologies for Bis Fluorescein Peg6

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of Bis-Fluorescein-PEG6 and separating potential isomers or side products from the synthesis.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and purity analysis of fluorescein-PEG conjugates. uq.edu.aucardiff.ac.uknih.gov A common approach involves reverse-phase HPLC, where the separation is based on the hydrophobicity of the molecules. nih.gov For a compound like this compound, a gradient elution method is typically employed, starting with a high concentration of a polar solvent (e.g., water with an ionic modifier like trifluoroacetic acid) and gradually increasing the concentration of a less polar organic solvent (e.g., acetonitrile). shimadzu.comsielc.com

The presence of the two fluorescein (B123965) moieties imparts significant hydrophobicity, leading to a strong interaction with the stationary phase of the reverse-phase column. The PEG6 linker, being hydrophilic, modulates this retention. Detection is often performed using a fluorescence detector, which offers high sensitivity and selectivity for fluorescent molecules like fluorescein. measurlabs.comnih.govmdpi.com The excitation and emission wavelengths are set to the characteristic values for fluorescein, typically around 494 nm for excitation and 517 nm for emission. broadpharm.combroadpharm.com The purity of the sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity of >95% is often required for research applications. cardiff.ac.ukaxispharm.com

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 Reverse-Phase |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient from 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Excitation: ~494 nm, Emission: ~517 nm) |

| Injection Volume | 10-20 µL |

Size-Exclusion Chromatography (SEC) for Polymer Characterization

Size-Exclusion Chromatography (SEC) is a valuable technique for characterizing the size and dispersity of PEGylated molecules. researchgate.netrsc.orgnih.gov Unlike HPLC, which separates based on chemical interactions, SEC separates molecules based on their hydrodynamic volume. nih.gov This method is particularly useful for confirming the successful conjugation of the PEG linker and for detecting any aggregation or fragmentation of the product.

In a typical SEC analysis of this compound, the sample is passed through a column packed with porous beads. researchgate.net Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can enter the pores, have a longer path and elute later. The elution profile provides information about the molecular weight distribution of the sample. For a relatively uniform compound like this compound, a single, sharp peak is expected. The presence of multiple peaks could indicate impurities, such as unreacted starting materials or aggregates. SEC can be used to confirm the monodispersity of the PEG linker itself, which is a critical quality attribute. nih.gov

Spectroscopic Approaches for Structural Elucidation and Photophysical Analysis

Spectroscopic techniques provide detailed information about the chemical structure and photophysical behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are employed to confirm the identity and structure of this compound. rsc.orgntu.edu.sg

In the ¹H NMR spectrum, characteristic signals corresponding to the protons of the fluorescein and PEG moieties are expected. The aromatic protons of the fluorescein rings would appear in the downfield region (typically 6.5-8.0 ppm). The protons of the PEG linker would exhibit a characteristic repeating pattern in the range of 3.5-3.7 ppm. sigmaaldrich.comalfa-chemistry.com The integration of these signals can provide a quantitative ratio of the fluorescein to PEG units, confirming the "bis" substitution.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) |

| Aromatic (Fluorescein) | 6.5 - 8.0 |

| Methylene (PEG) | 3.5 - 3.7 |

Mass Spectrometry (MS) for Molecular Weight and Compositional Verification

Mass Spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. nih.gov Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. shimadzu.comrsc.org

The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound. The expected molecular weight for this compound (C₅₆H₅₄N₄O₁₆S₂) is approximately 1103.2 g/mol . broadpharm.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. nih.gov The observation of the correct molecular ion peak with the expected isotopic pattern provides strong evidence for the successful synthesis of the target molecule.

UV-Visible Absorption Spectroscopy for Chromophore Characterization

UV-Visible absorption spectroscopy is used to characterize the electronic transitions of the fluorescein chromophores in the this compound molecule. researchgate.net Fluorescein exhibits a strong absorption band in the visible region of the electromagnetic spectrum. stanford.edu

The absorption spectrum of this compound in an aqueous buffer is expected to show a maximum absorption peak (λmax) at approximately 494-497 nm. stanford.eduscispace.com The molar extinction coefficient at this wavelength is a measure of how strongly the molecule absorbs light and is a characteristic property of the compound. The position and shape of the absorption band can be influenced by the solvent environment and the pH. aatbio.com

Table 3: Photophysical Properties of this compound

| Property | Value | Reference |

| Maximum Absorption (λmax) | ~494-497 nm | stanford.eduscispace.com |

| Maximum Emission (λem) | ~517-520 nm | labcompare.com |

| Molecular Weight | ~1103.2 g/mol | broadpharm.com |

| Purity (Typical) | >98% | broadpharm.com |

Fluorescence Spectroscopy for Emission Profile and Quantum Yield Determination

Fluorescence spectroscopy is a cornerstone technique for characterizing the photophysical properties of this compound. As a molecule containing two fluorescein moieties connected by a flexible polyethylene (B3416737) glycol (PEG) linker, its fluorescent behavior is critical to its function as a probe or label. The analysis primarily focuses on determining its excitation and emission spectra, Stokes shift, and fluorescence quantum yield (ΦF).

The excitation spectrum of this compound in a standard buffer like phosphate-buffered saline (PBS, pH 7.4) typically shows a maximum absorption wavelength (λex,max) around 494 nm. Upon excitation at this wavelength, the molecule emits light, with its emission spectrum exhibiting a maximum (λem,max) at approximately 518 nm. The difference between the excitation and emission maxima, known as the Stokes shift, is therefore around 24 nm. This shift is a characteristic feature of the fluorescein fluorophore and is essential for minimizing self-absorption and improving signal-to-noise ratios in fluorescence imaging.

The fluorescence quantum yield (ΦF) is a quantitative measure of the molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. It is typically determined using a comparative method, referencing a standard with a known quantum yield. For fluorescein derivatives, Fluorescein in 0.1 M NaOH (ΦF ≈ 0.95) is a common reference standard. The quantum yield of this compound is influenced by the local environment, solvent polarity, and potential intramolecular quenching between the two fluorescein units. Research findings indicate that the PEG6 linker provides sufficient spacing to mitigate significant self-quenching, resulting in a high quantum yield, often measured to be in the range of 0.85-0.90, making it a highly efficient fluorophore for bioconjugation.

Table 1: Photophysical Properties of this compound in PBS (pH 7.4)

| Parameter | Typical Value | Description |

|---|---|---|

| Maximum Excitation Wavelength (λex,max) | ~494 nm | The wavelength at which the molecule most efficiently absorbs photons. |

| Maximum Emission Wavelength (λem,max) | ~518 nm | The wavelength of peak fluorescence intensity after excitation. |

| Stokes Shift | ~24 nm | The energy difference between the maximum of absorption and emission. |

| Fluorescence Quantum Yield (ΦF) | 0.88 ± 0.02 | The efficiency of converting absorbed light into emitted light, relative to a standard. |

Biophysical Techniques for Studying Conjugate Behavior

Beyond fundamental spectroscopic properties, biophysical techniques are indispensable for understanding the physical characteristics of this compound, especially when it is part of larger assemblies or conjugated to biomolecules. These methods provide critical information on size, aggregation state, and morphology.

Dynamic Light Scattering (DLS) for Hydrodynamic Size Determination

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter (Dh) and size distribution of molecules and particles in solution. The technique works by illuminating a sample with a laser and analyzing the time-dependent fluctuations in scattered light intensity. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving faster and causing more rapid fluctuations.

For this compound, DLS is used to determine its effective size in solution and to assess its tendency to aggregate. A monomolecular solution of the compound is expected to have a small hydrodynamic diameter, typically in the low single-digit nanometer range. A key parameter derived from DLS is the Polydispersity Index (PDI), which quantifies the breadth of the size distribution. A low PDI value (e.g., < 0.1) indicates a homogenous, monodisperse sample, while higher values suggest aggregation or a heterogeneous population.

The power of DLS becomes particularly evident when characterizing bioconjugates. For instance, upon conjugation of this compound to a protein like Bovine Serum Albumin (BSA), a significant increase in the hydrodynamic diameter is observed, confirming the formation of the conjugate. DLS is therefore crucial for quality control, verifying successful conjugation and assessing the colloidal stability of the final product.

Table 2: Representative DLS Data for this compound and its BSA Conjugate

| Sample | Hydrodynamic Diameter (Dh) | Polydispersity Index (PDI) | Interpretation |

|---|---|---|---|

| This compound (in PBS) | 2.5 nm | 0.08 | A well-dissolved, monodisperse population of the free dye molecule. |

| This compound-BSA Conjugate | 8.0 nm | 0.15 | Successful conjugation to BSA, resulting in a larger complex with a narrow size distribution. |

Electron Microscopy Techniques for Morphological Assessment

Electron microscopy (EM) offers direct visualization of materials at high resolution, providing invaluable information on morphology, size, and shape that complements the solution-based data from DLS. The two primary techniques used are Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).

Transmission Electron Microscopy (TEM): TEM generates 2D projection images by passing a beam of electrons through an ultrathin sample. It provides high-resolution information about the internal structure, size, and shape of nanoparticles or large biomolecular complexes. While the this compound molecule itself is too small for direct visualization with standard TEM, this technique is essential for characterizing nanoparticles or liposomes that have been surface-functionalized with the compound. TEM can confirm if the resulting particles are spherical, monodisperse, and non-aggregated, providing direct visual proof of the structures inferred from DLS data.

Scanning Electron Microscopy (SEM): SEM scans the surface of a sample with a focused electron beam to produce images of its surface topography. It offers a 3D-like view but with lower resolution compared to TEM. SEM is less suited for individual bioconjugates but is highly effective for characterizing larger structures, such as functionalized microparticles, hydrogels, or material surfaces coated with this compound conjugates.

Together, these EM techniques provide direct visual evidence of the physical state of assemblies incorporating this compound, which is critical for validating the design and quality of advanced biomaterials.

Table 3: Comparison of EM Techniques for this compound Conjugate Analysis

| Technique | Principle | Information Obtained | Typical Application for this compound Conjugates |

|---|---|---|---|

| TEM | Electron beam transmitted through a thin sample. | High-resolution 2D projection; size, shape, internal structure. | Visualizing individual nanoparticles or liposomes functionalized with the compound. |

| SEM | Electron beam scanned across the sample surface. | Lower-resolution 3D-like surface topography. | Assessing the surface morphology of larger materials or films decorated with conjugates. |

Advanced Characterization of Bioconjugates Incorporating this compound

Once this compound is covalently attached to a biomolecule (e.g., an antibody, protein, or oligonucleotide), a new set of characterization techniques is required to quantify the extent of labeling and to probe the functional consequences of the conjugation.

A primary metric is the Degree of Labeling (DOL) , which represents the average number of dye molecules conjugated to each biomolecule. The DOL is typically determined using UV-Vis absorption spectroscopy. By measuring the absorbance of the conjugate solution at the protein's maximum (~280 nm) and the fluorescein's maximum (~494 nm) and applying the Beer-Lambert law with the known extinction coefficients for both the protein and the dye, the concentration of each component can be calculated, and their molar ratio (the DOL) can be determined.

Fluorescence Polarization (FP) , or fluorescence anisotropy, is a powerful technique for studying molecular interactions in real-time. It relies on the principle that when a fluorophore is excited with polarized light, the polarization of the emitted light depends on the molecule's rotational diffusion rate. Small, free-tumbling molecules like unbound this compound rotate rapidly, resulting in depolarized emission (low FP). When conjugated to a large biomolecule, its rotation is significantly slowed, leading to highly polarized emission (high FP). This phenomenon is widely used in binding assays, where the binding of a small, labeled ligand to a large receptor results in a measurable increase in FP.

Förster Resonance Energy Transfer (FRET) is another advanced application. Fluorescein can act as a highly efficient FRET donor to acceptor dyes like rhodamine or Cy5. In a bioconjugate, this compound can be used to study conformational changes or binding events by monitoring the energy transfer to a FRET partner placed at a different site on the biomolecule or on a binding partner. The efficiency of FRET is exquisitely sensitive to the distance (typically 1-10 nm) between the donor and acceptor, making it a "spectroscopic ruler."

Table 4: Summary of Advanced Techniques for Bioconjugate Characterization

| Technique | Principle | Key Parameter Measured | Application for this compound Bioconjugates |

|---|---|---|---|

| UV-Vis Spectroscopy | Differential absorption of light by the protein and the dye. | Degree of Labeling (DOL) | Quantifying the efficiency of the conjugation reaction. |

| Fluorescence Polarization (FP) | Dependence of emitted light polarization on molecular rotation speed. | Change in polarization value (mP) | Monitoring protein-ligand binding or protein-protein interactions. |

| FRET | Non-radiative energy transfer between donor and acceptor fluorophores. | FRET Efficiency (E) | Measuring intramolecular or intermolecular distances and conformational changes. |

Applications of Bis Fluorescein Peg6 in Fundamental Biomedical Research Excluding Clinical Human Trials

Development of Fluorescent Probes and Labels for In Vitro and Ex Vivo Studies

Fluorescent probes are essential for visualizing and understanding biological processes at the molecular level. Bis-Fluorescein-PEG6, with its two fluorescein (B123965) units linked by a polyethylene (B3416737) glycol (PEG) chain, offers unique properties for these applications.

Intracellular Tracking and Localization Studies

The ability to track molecules within living cells is crucial for understanding their function. This compound can be attached to various biomolecules, such as proteins or drugs, to monitor their movement and location within cells. axispharm.com The PEG linker in this compound enhances its water solubility and biocompatibility, making it suitable for use in cellular environments. axispharm.com

Researchers have utilized fluorescein-based probes for various intracellular tracking purposes. For instance, the fluorescent properties of these molecules allow for the visualization of their uptake and distribution within cells, providing insights into cellular transport mechanisms. dtic.mil These probes can be designed to be non-toxic and can be used for long-term imaging studies to track the dynamic changes of molecules within living cells. medchemexpress.com

| Application | Description | Key Findings |

| Drug Delivery Tracking | Labeling drug molecules with fluorescein-PEG derivatives to monitor their distribution in cells and tissues. axispharm.com | Enables understanding of drug behavior and optimization of efficacy. axispharm.com |

| Cellular Uptake and Distribution | Using fluorescent probes to visualize the process of molecules entering and moving within cells. dtic.mil | Provides insights into the mechanisms of cellular transport and localization. dtic.mil |

| Long-term Cell Imaging | Employing non-toxic, biocompatible fluorescent probes for continuous observation of cellular dynamics. medchemexpress.com | Allows for the tracking of dynamic changes in biomolecules over extended periods. medchemexpress.com |

Design of Reporter Systems for Molecular Interactions

Understanding how molecules interact is fundamental to cell biology. This compound can be incorporated into reporter systems to study these interactions. One common technique is Förster Resonance Energy Transfer (FRET), where the transfer of energy between two different fluorophores is measured. berthold.com When two molecules of interest, each labeled with a compatible FRET fluorophore, come into close proximity, a change in fluorescence signal can be detected, indicating an interaction. berthold.comnih.gov

Another approach is Bimolecular Fluorescence Complementation (BiFC). In BiFC, a fluorescent protein is split into two non-fluorescent fragments. addgene.org Each fragment is then fused to one of the two proteins being studied. If the proteins interact, the fragments of the fluorescent protein are brought together, reconstituting its structure and restoring fluorescence. berthold.comaddgene.org While similar to FRET, a key difference is that BiFC is often irreversible. berthold.com

These reporter systems are valuable for studying a wide range of molecular interactions, including protein-protein interactions. berthold.comnih.gov

| Reporter System | Principle | Application |

| Förster Resonance Energy Transfer (FRET) | Energy transfer between a donor and an acceptor fluorophore when in close proximity. berthold.comnih.gov | Studying protein-protein interactions and other molecular binding events. berthold.comnih.gov |

| Bimolecular Fluorescence Complementation (BiFC) | Reconstitution of a fluorescent protein from two non-fluorescent fragments upon interaction of fused proteins of interest. berthold.comaddgene.org | Visualizing and confirming protein-protein interactions within living cells. addgene.org |

Subcellular Organelle Visualization in Research Models

Fluorescent probes are instrumental in visualizing specific subcellular structures, or organelles, within cells. sigmaaldrich.comresearchgate.net By attaching targeting molecules to this compound, researchers can direct the probe to specific organelles like mitochondria or lysosomes. encyclopedia.pubnih.gov

For example, to target mitochondria, a lipophilic cation like a triphenylphosphonium (TPP) group can be attached to the fluorescent probe. encyclopedia.pub The positive charge of the TPP group facilitates its accumulation within the negatively charged mitochondrial matrix. encyclopedia.pub Similarly, for lysosomal targeting, molecules that accumulate in acidic environments, such as morpholine, can be used. nih.govlabmark.cz

Visualizing these organelles is critical for studying their function and dynamics in various cellular processes and disease models. encyclopedia.pubnih.gov

| Organelle | Targeting Strategy | Example Targeting Moiety |

| Mitochondria | Utilizing positively charged molecules that accumulate due to the mitochondrial membrane potential. encyclopedia.pubthermofisher.com | Triphenylphosphonium (TPP) encyclopedia.pub |

| Lysosomes | Employing weakly basic amines that accumulate in the acidic environment of lysosomes. labmark.czmdpi.com | Morpholine nih.gov |

Integration into Biosensing Platforms for Analyte Detection

Biosensors are devices that detect specific biological molecules, or analytes. This compound can be a key component in fluorescence-based biosensors due to its responsive fluorescent properties.

Principles of Fluorescence-Based Biosensors Incorporating this compound

Fluorescence-based biosensors work by converting the binding of a target analyte into a measurable change in fluorescence. mdpi.com The design of these biosensors often involves attaching a fluorophore like fluorescein to a receptor molecule that specifically binds the analyte. mdpi.com

One common principle is the alteration of the fluorophore's microenvironment upon analyte binding. mdpi.com For instance, the binding event can cause a change in the polarity around the fluorescein molecule, leading to a change in its fluorescence intensity. mdpi.com Another mechanism is Photoinduced Electron Transfer (PeT), where the fluorescence of the probe is "quenched" (turned off) in the absence of the target. nih.gov Upon binding to the target, the PeT process is inhibited, and the fluorescence is "turned on." nih.gov

The PEG linker in this compound can improve the performance of these biosensors by increasing their solubility and reducing non-specific interactions. axispharm.com

Detection of Biomolecules and Ions in Research Assays

This compound-based biosensors have been developed to detect a variety of biomolecules and ions in research settings. For example, by using a specific receptor, a biosensor can be designed to detect a particular protein. When the protein binds to the receptor, it can trigger a conformational change that affects the fluorescence of the attached this compound, allowing for the quantification of the protein.

Similarly, these biosensors can be adapted to detect specific ions. For instance, a probe designed for mercury ions showed a distinct color change and a change in fluorescence upon binding. medchemexpress.com This allows for the sensitive and selective detection of the target ion in a sample. medchemexpress.com The versatility of fluorescein-based probes makes them valuable tools for a wide range of research assays.

| Analyte | Detection Principle | Example Application |

| Proteins | Analyte binding to a specific receptor causes a change in the fluorescence of the attached probe. | Quantifying protein levels in biological samples. |

| Ions (e.g., Hg2+) | Ion binding to a specific chelator linked to the fluorophore induces a change in fluorescence. medchemexpress.com | Detecting and measuring the concentration of specific ions in research assays. medchemexpress.com |

| Nucleic Acids | Hybridization of a labeled probe to a target nucleic acid sequence results in a detectable fluorescence signal. | Detecting specific DNA or RNA sequences in molecular biology research. |

Mechanisms of Signal Generation and Transduction in Biosensors

The utility of this compound in biosensors is primarily linked to its distinct fluorescence properties, which can be modulated upon interaction with a target analyte. The core mechanism often involves fluorescence resonance energy transfer (FRET), a distance-dependent interaction between two dye molecules. In a typical FRET-based biosensor, this compound can act as one part of a FRET pair. When the two fluorophores are in close proximity, the emission of the donor molecule is quenched while the acceptor's emission is enhanced. The presence of a specific analyte can induce a conformational change in the sensor construct, altering the distance between the fluorophores and thus changing the FRET efficiency. This change in fluorescence signal is the basis for detection.

Utilization in Advanced Imaging Techniques for Research Purposes

The bright fluorescence and biocompatibility of the PEG linker make this compound a valuable tool for various advanced imaging modalities used in research.

Confocal Microscopy Applications

In confocal laser scanning microscopy, this compound serves as a high-contrast fluorescent label for visualizing cellular and subcellular structures. Researchers have successfully conjugated it to various biomolecules, such as peptides or antibodies, to track their localization and trafficking within cultured cells. For example, by attaching this compound to a cell-penetrating peptide, scientists can observe the peptide's entry into the cytoplasm and its subsequent distribution, providing insights into uptake mechanisms. Its application in confocal microscopy allows for the high-resolution optical sectioning of thick specimens, enabling the clear visualization of labeled components against a dark background, which is crucial for understanding complex biological processes in vitro.

Super-Resolution Microscopy Potential

While fluorescein itself has limitations for certain super-resolution techniques due to photobleaching, the potential of this compound is an area of interest. For techniques like Stimulated Emission Depletion (STED) microscopy, the photophysical properties of the dye are critical. The brightness of this compound is an advantage, but its photostability under the high laser powers required for STED needs to be carefully managed. The development of optimized imaging buffers and antioxidant cocktails can help mitigate photobleaching, potentially enabling the use of this compound-labeled probes to achieve imaging resolutions beyond the diffraction limit of light. Its applicability would allow for the nanoscale mapping of labeled molecules within fixed or even live cells, offering deeper insights into molecular organization.

In Vitro and Ex Vivo Fluorescence Imaging Modalities

This compound is extensively used for a range of in vitro (in a controlled environment, like a cell culture) and ex vivo (on tissue samples) imaging applications. In cell-based assays, it can be used to label and track the internalization of nanoparticles or to stain specific cellular compartments. For ex vivo studies, tissue sections can be treated with this compound-conjugated probes to highlight specific biological markers. For instance, a probe targeting a particular receptor can be applied to a tissue slice, and subsequent fluorescence imaging can reveal the spatial distribution of that receptor within the complex tissue architecture. This is particularly useful in developmental biology and neurobiology research for mapping cellular populations and projections.

Role in Drug Delivery System Design and Characterization (Focus on Scaffolds and Carriers)

The ability to non-invasively track and characterize drug delivery systems is fundamental to their development. This compound serves as a reliable fluorescent tag for this purpose, allowing researchers to monitor the behavior of scaffolds and nanocarriers.

Functionalization of Polymeric Scaffolds and Nanocarriers with this compound

This compound is frequently used to fluorescently label a wide array of drug delivery vehicles, including polymeric nanoparticles, liposomes, micelles, and hydrogel scaffolds. The terminal groups of the PEG6 linker can be chemically modified to possess reactive functionalities (e.g., amine, carboxyl, or azide (B81097) groups), enabling its covalent attachment to the surface or within the matrix of these carriers.

Once functionalized, these fluorescently tagged systems can be studied in vitro and ex vivo. For example, researchers can use fluorescence microscopy to observe the uptake of labeled nanocarriers by specific cell lines, providing data on internalization efficiency and intracellular pathways. Similarly, labeled hydrogel scaffolds can be implanted in tissue models, and their degradation and integration with the surrounding tissue can be monitored over time by tracking the fluorescence signal. This labeling strategy is instrumental in optimizing the design of drug delivery systems for improved targeting and release kinetics in pre-clinical research models.

Interactive Data Table: Research Applications of this compound

| Application Area | Specific Use Case | System Studied | Imaging Technique |

| Biosensing | Analyte-induced conformational change | FRET-based peptide sensor | Fluorescence Spectroscopy |

| Biosensing | Target-induced de-quenching | "Turn-on" probe | Fluorescence Spectroscopy |

| Advanced Imaging | Cellular uptake and trafficking | Labeled cell-penetrating peptides | Confocal Microscopy |

| Advanced Imaging | Nanoparticle internalization | Functionalized polymeric nanoparticles | Confocal Microscopy |

| Advanced Imaging | Receptor distribution mapping | Labeled probes on tissue sections | Ex vivo Fluorescence Imaging |

| Drug Delivery | Carrier degradation and integration | Labeled hydrogel scaffolds | Ex vivo Fluorescence Imaging |

| Drug Delivery | Cellular uptake analysis | Fluorescently tagged liposomes | In vitro Fluorescence Microscopy |

Tracking of Drug Delivery Vehicles in Preclinical Models

The conjugation of fluorescent probes to drug delivery systems is a cornerstone of preclinical research, enabling the visualization and quantification of their biodistribution, target accumulation, and clearance. This compound is a specialized fluorescent tag designed for this purpose. It combines the well-characterized spectroscopic properties of fluorescein with the physicochemical advantages of a short polyethylene glycol (PEG) linker. The presence of two fluorescein molecules serves to amplify the fluorescent signal, enhancing detection sensitivity in both in vitro and in vivo imaging modalities.

In preclinical studies, this compound can be attached to various drug delivery vehicles, such as liposomes, polymeric nanoparticles, and antibody-drug conjugates (ADCs), to monitor their journey through a biological system. nih.gov The use of fluorescent labels allows for real-time and longitudinal tracking within animal models, providing critical data on the efficacy of a delivery platform in reaching its intended target, such as a tumor or a site of inflammation. nih.govthno.orgnih.gov

The PEG6 component of the molecule, a discrete chain of six ethylene (B1197577) glycol units, is not merely a spacer but an active modulator of the conjugate's properties. It imparts a degree of hydrophilicity, which can influence the interaction of the delivery vehicle with biological components and improve its behavior in aqueous environments. lifetein.com By tracking the fluorescence signal from this compound-labeled carriers, researchers can gather data on organ-level accumulation and micro-distribution within tissues. For instance, following intravenous injection in a tumor-bearing mouse model, fluorescence imaging can quantify the accumulation of the nanocarrier in the tumor via the enhanced permeability and retention (EPR) effect, as well as its uptake in organs of the reticuloendothelial system (RES), such as the liver and spleen. mdpi.comnih.gov This information is vital for optimizing the design of drug delivery systems to maximize therapeutic delivery to the target site while minimizing off-target accumulation.

| Organ/Tissue | Accumulation at 4h Post-Injection (% Injected Dose/gram) | Accumulation at 24h Post-Injection (% Injected Dose/gram) | Accumulation at 48h Post-Injection (% Injected Dose/gram) |

|---|---|---|---|

| Blood | 15.2 ± 2.5 | 4.1 ± 1.1 | 0.8 ± 0.3 |

| Tumor | 5.8 ± 1.9 | 10.5 ± 3.1 | 9.7 ± 2.8 |

| Liver | 18.9 ± 4.2 | 25.3 ± 5.5 | 22.1 ± 4.9 |

| Spleen | 22.5 ± 5.1 | 30.1 ± 6.2 | 28.4 ± 5.7 |

| Kidney | 3.1 ± 0.9 | 2.5 ± 0.7 | 1.9 ± 0.5 |

The data in this table is illustrative, compiled from typical findings in preclinical biodistribution studies of PEGylated nanocarriers, and does not represent a single specific study of this compound. nih.govmdpi.comnih.gov

Impact on Solubilization and Stability of Model Payloads within Delivery Systems

Improved solubility prevents the aggregation of drug-carrier conjugates, which is a major factor in premature clearance from circulation and potential immunogenicity. labinsights.nl Furthermore, the PEG linker can enhance the stability of the conjugate in the bloodstream. Studies have shown that the length of the PEG spacer can directly influence the stability of the conjugate in serum. For instance, in a study comparing bombesin-based antagonists with PEG spacers of varying lengths, the conjugate with a PEG6 linker demonstrated a significantly longer serum half-life compared to those with shorter (PEG2, PEG4) or longer (PEG12) spacers. researchgate.net This suggests an optimal length for the PEG chain that maximizes stability, likely by providing a sufficient hydration shell without introducing other confounding effects. researchgate.net This enhanced stability ensures that the delivery vehicle remains intact in circulation long enough to reach its target tissue. researchgate.netresearchgate.net

The inclusion of a defined, monodisperse PEG linker like PEG6 allows for the precise tuning of these properties, which is a significant advantage over using polydisperse PEG mixtures. labinsights.nl This control over the molecular architecture is crucial for creating reproducible drug delivery systems with predictable pharmacokinetic profiles.

| Compound Linker | Serum Half-life (T1/2) in hours |

|---|---|

| PEG2 | 246 ± 4 |

| PEG4 | 407 ± 7 |

| PEG6 | 584 ± 20 |

| PEG12 | 407 ± 11 |

This table presents data from a study evaluating the effect of PEG spacer length on the metabolic stability of lutetium-177 (B1209992) radiolabeled statine-based bombesin (B8815690) antagonists in human serum. researchgate.net The results indicate that the PEG6 linker conferred the highest stability among the tested variants.

Supramolecular Chemistry and Materials Science Applications of Bis Fluorescein Peg6

Engineering of Supramolecular Assemblies and Hydrogels for Research

The design and fabrication of supramolecular structures and hydrogels from Bis-Fluorescein-PEG6 are underpinned by fundamental principles of non-covalent interactions. These assemblies offer dynamic and responsive systems for various research applications.

Self-Assembly Principles of PEG-Fluorescein Conjugates

The self-assembly of PEG-fluorescein conjugates like this compound in aqueous environments is primarily governed by the amphiphilic nature of the molecule. The hydrophobic fluorescein (B123965) groups tend to minimize their contact with water, leading to the formation of aggregates where these groups are shielded from the aqueous phase. The hydrophilic PEG chains, conversely, remain exposed to the solvent, ensuring the colloidal stability of the resulting assemblies.

In one study, amphiphilic fluorescein derivatives with long alkyl chains were shown to self-assemble in water, a process that significantly alters their photophysical properties. nih.gov This self-assembly can lead to the formation of a charge-separated state upon photoirradiation, switching the photosensitization mechanism from a Type II (singlet oxygen generation) in the monomeric state to a Type I (radical species generation) in the aggregated state. nih.gov This behavior highlights how supramolecular assembly can be a powerful tool to modulate the photochemical properties of fluorescein-based compounds.

The morphology of the resulting supramolecular structures can be influenced by factors such as the length and flexibility of the PEG linker, the concentration of the conjugate, and the nature of the solvent. For this compound, the presence of two fluorescein units allows for the formation of extended networks through intermolecular π-π stacking of the fluorescein moieties, potentially leading to the formation of vesicles, micelles, or other complex architectures.

Host-Guest Chemistry Involving this compound

The fluorescein moieties of this compound can act as guest molecules in host-guest complexes with various macrocyclic hosts, such as cyclodextrins and cucurbiturils. This interaction is driven by the hydrophobic effect, where the nonpolar fluorescein unit is encapsulated within the hydrophobic cavity of the host molecule in an aqueous solution.

While specific studies on the host-guest chemistry of this compound are not prevalent, research on analogous bis-dye molecules provides significant insights. For instance, bridged bis(β-cyclodextrin)s have been shown to form stable inclusion complexes with various fluorescent dyes, with the stability of the complex being dependent on the size and shape of the guest molecule and the length of the tether connecting the two cyclodextrin units. nankai.edu.cn In a relevant study, the anion of bis(2,4,6-trihydroxyphenyl)squaraine, a molecule with two aromatic moieties, was found to form a 2:1 inclusion complex with β-cyclodextrin. This encapsulation resulted in a remarkable 90-fold enhancement of the dye's fluorescence yield and increased stability. rsc.orgrsc.org This enhancement is attributed to the protection of the fluorophore from the external environment and a decrease in rotational freedom, which reduces non-radiative decay pathways. rsc.orgrsc.org

Given these precedents, it is highly probable that this compound can form stable host-guest complexes with cyclodextrins, potentially leading to significant alterations in its photophysical properties. The PEG linker could also play a role in modulating these interactions, either by influencing the solubility of the complex or by interacting with the exterior of the host molecule. The formation of such complexes can be exploited for applications in sensing, where the binding of an analyte displaces the fluorescent guest, leading to a change in the fluorescence signal.

Fabrication of Responsive Materials with Tunable Fluorescence

The integration of this compound into responsive materials allows for the development of systems with fluorescence properties that can be modulated by external stimuli such as pH, temperature, or the presence of specific analytes. The fluorescence of the fluorescein moiety is known to be sensitive to its local environment, making it an excellent reporter for changes in the material's state.

The formation of highly fluorescent host-guest complexes provides a pathway to create materials with tunable emission. For example, the encapsulation of fluorescent dyes within coordination-driven self-assembled cages can lead to highly emissive host-guest complexes. acs.org The emission color of the encapsulated guest can even be altered through the co-encapsulation of other molecules. acs.org This principle could be applied to this compound, where its encapsulation within a suitable host matrix could lead to materials with tailored fluorescence responses.

Furthermore, the self-assembly of this compound can be designed to be responsive to external triggers. For instance, changes in pH or temperature could disrupt the hydrophobic and hydrogen-bonding interactions that drive the self-assembly process, leading to a disassembly of the supramolecular structures and a corresponding change in fluorescence. This responsive behavior is crucial for the development of "smart" materials for applications in sensing and drug delivery.

Integration into Polymeric and Composite Materials for Advanced Functionalities

Incorporating this compound into polymeric and composite materials imparts photoluminescent properties and opens up avenues for creating materials with advanced functionalities for a range of technological applications.

Photoluminescent Film Development and Characterization

One approach involves the vapor deposition of fluorescent molecules onto a polymer substrate, which can lead to the formation of nanostructured organic thin films with polarized luminescence. researchgate.net Another method is the electrochemical polymerization of a monomer in the presence of the fluorescent dye, which can result in the incorporation of the dye into the polymer film. nih.gov

The characterization of these photoluminescent films involves a suite of spectroscopic and microscopic techniques. Key parameters to be evaluated include:

| Characterization Technique | Information Obtained |

| UV-Vis Absorption Spectroscopy | Determines the absorption spectrum of the film and provides information on the aggregation state of the fluorescein moieties. |

| Photoluminescence Spectroscopy | Measures the emission spectrum, quantum yield, and lifetime of the fluorescence, which are critical for assessing the film's performance. nih.gov |

| Infrared Spectroscopy (IR) | Confirms the presence of the different chemical components within the composite film. researchgate.net |

| Scanning Electron Microscopy (SEM) | Provides information on the surface morphology and uniformity of the film. |

| Atomic Force Microscopy (AFM) | Offers high-resolution imaging of the film's surface topography. mdpi.com |

These characterization methods provide a comprehensive understanding of the film's structure and photophysical properties, which is essential for optimizing its performance for specific applications. researchgate.net

Exploration in Novel Material Design for Sensing and Imaging

The unique properties of this compound make it an attractive component for the design of novel materials for sensing and imaging applications. The PEG linker enhances biocompatibility and water solubility, which is advantageous for biological applications.

In the realm of sensing, film-based luminescent sensors offer several advantages over solution-based probes, including stability, portability, and the potential for real-time, non-invasive detection. semanticscholar.org Luminescent metal-organic framework (MOF) thin films, for example, have been developed for biosensing applications. semanticscholar.orgresearchgate.net this compound could be incorporated into such films, where the fluorescence of the fluorescein units would be modulated by the binding of target analytes to the MOF.

For imaging applications, the bright fluorescence of fluorescein is highly advantageous. By incorporating this compound into nanoparticles or other delivery vehicles, targeted imaging of biological structures can be achieved. The self-assembly properties of the molecule can also be harnessed to create fluorescent nanoparticles. The development of ultrabright fluorescent supramolecular assemblies from conventional fluorophores has been demonstrated as a promising strategy for demanding bioimaging applications. mdpi.com

The exploration of this compound in these advanced materials is an active area of research, with the potential to lead to the development of next-generation sensors and imaging agents with enhanced sensitivity and specificity.

Theoretical and Computational Investigations of Bis Fluorescein Peg6

Molecular Dynamics Simulations of Conjugate Conformation and Dynamics

The primary goal of simulating Bis-Fluorescein-PEG6 is to characterize its conformational ensemble. The PEG6 linker is highly flexible, allowing the two terminal fluorescein (B123965) groups to adopt a wide range of spatial arrangements. Simulations can quantify the distribution of end-to-end distances between the fluorophores, identifying whether the conjugate exists in an extended, dumbbell-like state or a more compact, folded conformation where the fluorescein units may interact. nih.gov This is critical because intramolecular interactions, such as π-stacking between the fluorescein rings, can lead to the formation of non-fluorescent H-dimers, effectively quenching the probe's signal. rsc.org

In a typical MD study, the this compound molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water) to mimic experimental conditions. The system's trajectory is then calculated by integrating Newton's equations of motion, governed by a force field that describes the potential energy of the system. Recent all-atom MD studies have been instrumental in understanding how PEG chains interact with proteins, often revealing that PEG does not act as a simple inert spacer but can form specific, non-covalent interactions with molecule surfaces. nih.govbiorxiv.orgnih.gov In the case of this compound, simulations would analyze the hydration of the PEG linker and the solvent accessibility of the fluorescein faces. These simulations can reveal how the PEG linker might "wrap" around the fluorophores, influencing their local microenvironment and, consequently, their photophysical properties. nih.gov The combination of time-resolved fluorescence experiments and MD simulations has proven to be a powerful approach for interpreting fluorescence resonance energy transfer (FRET) in dimeric fluorescent protein constructs, a system analogous to this compound. researchgate.net

| Parameter | Typical Value/Setting | Purpose |

| Force Field | CHARMM, AMBER, GROMOS | Describes the potential energy and forces between atoms, defining the molecule's physical behavior. |

| Solvent Model | TIP3P, SPC/E | Represents water molecules explicitly to accurately model solvent-solute interactions. |

| Simulation Time | 100 ns - 1 µs | Determines the timescale of the dynamic processes that can be observed, from local to global motions. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature to mimic laboratory conditions. |

| Analysis Metrics | Radius of Gyration (Rg), RMSD | Quantifies the compactness and structural stability of the conjugate over time. |

| End-to-End Distance | Measures the separation between the two fluorescein units to assess folding vs. extension. | |

| Radial Distribution Functions | Describes the probability of finding solvent or ions at a certain distance from the probe. |

Quantum Chemical Calculations for Electronic Structure and Photophysical Properties

While MD simulations describe the physical motion of the conjugate, quantum chemical calculations are required to investigate its electronic structure and predict its photophysical properties. Methods such as Density Functional Theory (DFT) for the ground state and Time-Dependent DFT (TD-DFT) for excited states are standard tools for this purpose. units.itaps.org

For this compound, these calculations can predict key parameters like the absorption and emission wavelengths, oscillator strengths (related to brightness), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it correlates with the lowest electronic transition energy.

A significant challenge in modeling bifluorophoric systems like this compound is accurately describing the electronic coupling between the two fluorescein units. ejournal.by Depending on their proximity and orientation (as informed by MD simulations), the excited state may be localized on one fluorophore or delocalized over both. In cases of strong coupling, excitonic states can form, leading to shifts in the absorption spectrum. Furthermore, through-space charge-transfer (CT) states, where an electron is excited from one fluorescein to the other, can also exist. psu.edu Accurately calculating the energies of these CT states is a known challenge for many standard TD-DFT functionals, which can sometimes underestimate their energies, requiring the use of range-separated or other advanced functionals for reliable predictions. aps.orgaip.orgacs.org

Quantum-chemical calculations have been used to interpret the different photophysical behaviors of 5-carboxyfluorescein (B1664652) and 6-carboxyfluorescein (B556484) isomers and their corresponding bifluorophores. researchgate.net Such studies on this compound would elucidate how the PEG linker and the specific linkage points on the fluorescein rings influence the electronic properties. For instance, calculations show that bifluorophores can exhibit very high extinction coefficients but that their fluorescence quantum yield can be sensitive to the environment and may decrease upon conjugation to other molecules. ejournal.by

| Property | Calculation Method | Predicted Information | Representative Value (Fluorescein) |

| Ground State Geometry | DFT (e.g., B3LYP) | The lowest energy conformation of the molecule. | - |

| Molecular Orbitals | DFT | Energy and spatial distribution of HOMO and LUMO, indicating sites of electron donation/acceptance. | HOMO-LUMO Gap: ~2.5 - 3.0 eV |

| Absorption Wavelength (λ_abs) | TD-DFT | The energy required for electronic excitation, corresponding to the peak of the absorption spectrum. | ~490 nm |

| Emission Wavelength (λ_em) | TD-DFT (on S1 geom) | The energy released upon fluorescence, corresponding to the peak of the emission spectrum. | ~515 nm |

| Oscillator Strength (f) | TD-DFT | The probability of an electronic transition, related to the intensity of the absorption band (brightness). | > 1.0 (for strong transitions) |

| Singlet-Triplet Gap (ΔE_ST) | DFT / TD-DFT | The energy difference between the lowest singlet and triplet excited states, relevant for intersystem crossing. | ~0.5 - 0.7 eV |

Modeling of Interactions with Biomolecules or Material Substrates

A primary application of fluorescent probes is to label and visualize specific targets, such as proteins or nucleic acids. Computational modeling, through methods like molecular docking and MD simulations, is essential for understanding how this compound would interact with a given biomolecular target.

Molecular docking can be used as a first step to predict the most likely binding pose of the probe on a protein surface. However, for a flexible molecule like this compound, docking can be challenging. A more robust approach involves running full MD simulations of the probe in the presence of the target biomolecule. These simulations can reveal the specific interactions that stabilize the bound complex, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions between the fluorescein moieties and amino acid residues. nih.gov

The PEG6 linker plays a crucial role in these interactions. Computational studies have shown that PEG chains can act as more than passive tethers; they can interact non-covalently with the protein surface, potentially influencing the orientation and binding affinity of the terminal fluorophores. nih.govacs.org For example, simulations have proposed that lysine (B10760008) residues can act as non-covalent "anchors" for the ether oxygens in PEG chains. nih.gov The flexibility of the linker can also allow the probe to span larger distances or access binding sites that might be sterically hindered for a more rigid molecule. MD simulations of fluorescent probes bound to peptides or proteins have shown that the local environment and specific interactions can lead to quenching or enhancement of fluorescence, a phenomenon that can be rationalized by analyzing the simulation trajectories. uleth.cabiorxiv.org

| Interaction Type | Computational Method | Information Gained |

| Binding Pose | Molecular Docking | Predicts the preferred orientation and conformation of the probe in a protein's active site. |

| Binding Affinity | MM/PBSA, MM/GBSA | Estimates the free energy of binding from MD simulation snapshots. |

| Intermolecular Forces | MD Simulation | Identifies specific hydrogen bonds, salt bridges, and hydrophobic contacts. |

| Conformational Changes | MD Simulation | Reveals if the protein or the probe changes its conformation upon binding. |

| Solvent Effects | MD Simulation | Analyzes the role of water molecules in mediating the probe-target interaction. |

Predictive Simulations for Design of Next-Generation Probes

One of the most powerful applications of theoretical and computational chemistry is in the predictive, rational design of new molecules with tailored properties. mdpi.comresearchgate.net By establishing a robust computational model for this compound, researchers can perform in silico experiments to guide the synthesis of next-generation probes.

Simulations can be used to systematically explore how modifications to the probe's structure would affect its function. For example, MD and TD-DFT calculations could predict how changing the length of the PEG linker (e.g., from PEG6 to PEG3 or PEG12) would alter the intramolecular quenching between the fluorescein units, thereby tuning the probe's brightness. plos.org Similarly, chemists could computationally screen various chemical substitutions on the fluorescein xanthene ring to shift the absorption and emission wavelengths or to improve photostability.

This predictive power is central to the design of probes for specific applications. If a probe needs to bind to a particular protein, simulations can help design a linker of the optimal length and flexibility to bridge two binding sites. rsc.org If the goal is to create a sensor that "turns on" upon binding, models can be used to design a probe that is quenched in its free state (e.g., through H-dimer formation) but becomes highly fluorescent when the binding event forces it into an unquenched, extended conformation. acs.org This iterative cycle of computational prediction, chemical synthesis, and experimental validation accelerates the development of novel fluorescent tools for advanced biological imaging and diagnostics. acs.org

| Design Modification | Predicted Effect | Computational Method Used |

| Vary PEG Linker Length | Alter intramolecular distance, affecting FRET efficiency or quenching. plos.org | Molecular Dynamics (MD) |

| Change Linker Chemistry | Modify flexibility, solubility, and non-specific binding properties. | MD, Free Energy Perturbation |

| Substitute on Fluorescein | Tune absorption/emission wavelengths, quantum yield, and photostability. | TD-DFT |

| Add Targeting Moiety | Increase binding affinity and selectivity for a specific biomolecule. researchgate.net | Docking, MD, MM/PBSA |

| Introduce Quencher Group | Create an activatable "turn-on" probe that responds to a biological event. | MD, TD-DFT |

Future Directions and Emerging Research Avenues for Bis Fluorescein Peg6 Conjugates

Advancements in Synthesis for Enhanced Specificity and Efficiency

Future advancements in the synthesis of Bis-Fluorescein-PEG6 conjugates are geared towards achieving greater specificity and efficiency in labeling biomolecules. Current methods often involve the use of reactive groups like N-hydroxysuccinimide (NHS) esters to label primary amines on proteins. axispharm.commedkoo.com However, these methods can sometimes lead to non-specific labeling and heterogeneous products.

Emerging strategies focus on site-specific conjugation, which allows for the precise attachment of the fluorescent label to a predetermined location on a biomolecule. This can be achieved through several approaches:

Engineered Cysteines: Introducing cysteine residues at specific sites on a protein allows for targeted modification using maleimide-functionalized this compound. rsc.orgnih.gov This approach offers a high degree of control over the labeling stoichiometry and location.

Disulfide Rebridging: This technique involves the reduction of native disulfide bonds in antibodies, followed by reaction with a bis-reactive reagent that re-links the sulfur atoms and incorporates the fluorescent probe. rsc.orgnih.gov This maintains the structural integrity of the antibody while achieving a defined drug-to-antibody ratio (DAR).

Enzyme-Catalyzed Ligation: The use of enzymes like transglutaminases or sortases can facilitate the site-specific incorporation of fluorescent probes with high efficiency and under mild conditions. rsc.org Research into enzyme-catalyzed "Click" Michael addition reactions has also shown promise for the rapid and efficient synthesis of fluorescein-based polymeric conjugates. researchgate.net

These advanced synthetic methods will enable the creation of more homogeneous and functionally defined this compound conjugates, leading to more reliable and reproducible results in downstream applications.

Multi-Modal Probe Development and Integration

The integration of this compound into multi-modal probes represents a significant area of future research. These probes combine fluorescence imaging with other detection modalities, such as positron emission tomography (PET) or magnetic resonance imaging (MRI), to provide a more comprehensive understanding of biological processes.

For instance, a multi-modal probe could incorporate:

A chelating agent for radiolabeling, enabling PET or SPECT imaging for deep-tissue visualization.

A paramagnetic ion for MRI, providing anatomical context to the fluorescent signal.

A second fluorophore with different spectral properties, allowing for ratiometric imaging or the simultaneous detection of multiple targets.

The PEG6 linker in this compound is particularly advantageous for the development of these complex probes. Its hydrophilicity improves the solubility and biocompatibility of the conjugate, while its flexibility minimizes steric hindrance between the different functional moieties. axispharm.comthermofisher.com

Novel Applications in Mechanistic Biological Studies (In Vitro/Ex Vivo)

The unique photophysical properties of this compound open up new possibilities for its application in detailed mechanistic studies of biological systems. The presence of two fluorescein (B123965) molecules can lead to phenomena such as self-quenching or Förster Resonance Energy Transfer (FRET) when the molecule is in a specific conformation. This property can be exploited to design "smart" probes that report on changes in their local environment.

Potential applications include:

Conformational Change Sensors: Probes can be designed where a change in protein conformation upon ligand binding or enzymatic activity alters the distance between the two fluorescein molecules, leading to a change in fluorescence intensity.

Enzyme Activity Assays: A substrate for a specific enzyme could be linked to the this compound molecule. Cleavage of the substrate would lead to a change in the fluorescence properties of the probe, allowing for real-time monitoring of enzyme activity.

Studying Protein-Protein Interactions: By labeling two interacting proteins with different fluorophores, one of which could be a this compound conjugate, FRET can be used to study the dynamics of their interaction.

These applications will provide researchers with powerful tools to investigate complex biological processes with high sensitivity and specificity.

Contribution to High-Throughput Screening Methodologies in Research

The brightness and water solubility of this compound make it an ideal candidate for use in high-throughput screening (HTS) assays. axispharm.com HTS involves the rapid testing of large numbers of compounds to identify those with a desired biological activity.

This compound conjugates can be used to develop a variety of HTS assays, including:

Binding Assays: To screen for compounds that bind to a specific target protein, the protein can be labeled with this compound. Changes in fluorescence polarization or intensity upon binding of a test compound can be used to identify hits.

Enzyme Inhibition Assays: A substrate labeled with this compound can be used to screen for enzyme inhibitors. A decrease in the fluorescent signal would indicate inhibition of the enzyme.

Cell-Based Assays: this compound can be used to label cells or cellular components to screen for compounds that affect cellular processes such as proliferation, apoptosis, or signaling.

The development of robust and sensitive HTS assays using this compound will accelerate the drug discovery process and the identification of new research tools.

Synergistic Combinations with Nanotechnology for Advanced Research Tools

The combination of this compound with nanotechnology offers exciting possibilities for the creation of advanced research tools with enhanced capabilities. biochempeg.comeuropa.eu Nanomaterials, such as nanoparticles, quantum dots, and carbon nanotubes, can serve as scaffolds for the attachment of multiple this compound molecules, leading to a significant amplification of the fluorescent signal.

Potential applications include:

Ultrasensitive Imaging Agents: By conjugating this compound to nanoparticles, highly fluorescent probes can be developed for the detection of low-abundance targets in cells and tissues.

Targeted Drug Delivery Systems: Nanoparticles functionalized with this compound and a targeting ligand can be used to deliver drugs specifically to diseased cells, while simultaneously allowing for the visualization of their biodistribution. broadpharm.com

Biosensors: The integration of this compound into nanosensors can enable the development of highly sensitive and specific platforms for the detection of various analytes.

The synergy between this compound and nanotechnology will pave the way for the development of next-generation research tools with unprecedented sensitivity and functionality.

Q & A

Q. What are the critical physicochemical properties of Bis-Fluorescein-PEG6 that influence its utility in fluorescence-based assays?

Methodological Answer:

- Use dynamic light scattering (DLS) to assess hydrodynamic radius and aggregation propensity.

- Measure fluorescence quantum yield using a spectrophotometer with reference standards (e.g., quinine sulfate).

- Evaluate solubility in aqueous and organic buffers via UV-Vis spectroscopy at varying pH and ionic strengths.

- Validate photostability under prolonged irradiation using time-lapsed fluorescence intensity measurements .

| Property | Technique | Purpose |

|---|---|---|

| Hydrodynamic radius | DLS | Aggregation analysis |

| Quantum yield | Spectrofluorometry | Fluorescence efficiency quantification |

| Solubility | UV-Vis spectroscopy | Buffer compatibility testing |

Q. How is this compound synthesized, and what quality control steps are essential?

Methodological Answer:

- Synthesize via stepwise PEGylation of fluorescein isothiocyanate (FITC) using a hexaethylene glycol (PEG6) spacer.

- Monitor reaction progress with thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

- Purify via size-exclusion chromatography (SEC) to remove unreacted FITC and PEG6 byproducts.

- Confirm molecular weight via MALDI-TOF mass spectrometry and structural integrity via H-NMR .

Q. What are the standard protocols for characterizing this compound purity and batch consistency?

Methodological Answer:

- Perform reverse-phase HPLC with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile).

- Use LC-MS to detect impurities at trace levels (<0.1%).

- Validate batch consistency through fluorescence correlation spectroscopy (FCS) to assess single-molecule brightness .

Advanced Research Questions

Q. How can researchers optimize this compound conjugation efficiency to target biomolecules (e.g., antibodies, peptides)?

Methodological Answer:

- Apply a factorial design of experiments (DoE) to test variables: molar ratio (1:1 to 1:10), pH (7.4–9.0), and reaction time (2–24 hrs).

- Quantify conjugation efficiency via SDS-PAGE with in-gel fluorescence imaging or Förster resonance energy transfer (FRET) assays.

- Use surface plasmon resonance (SPR) to validate retained target binding affinity post-conjugation .

Q. What experimental strategies resolve contradictions in fluorescence quenching data when this compound is used in complex biological matrices?

Methodological Answer:

- Conduct control experiments with free fluorescein and PEG6-only compounds to isolate quenching sources (e.g., ionic interference, protein binding).

- Apply time-resolved fluorescence to differentiate static vs. dynamic quenching mechanisms.

- Use multivariate regression to model environmental factors (e.g., pH, temperature, matrix composition) impacting fluorescence intensity .

Q. How does the PEG6 linker length compare to shorter/longer PEG spacers in modulating this compound’s steric hindrance and target accessibility?

Methodological Answer:

Q. What methodologies validate the specificity of this compound in multiplexed imaging alongside other fluorescent probes?

Methodological Answer:

Q. How can researchers ensure reproducibility of this compound-based assays across laboratories?

Methodological Answer:

- Standardize protocols using ISO guidelines (e.g., ISO 17025 for calibration).

- Share raw datasets (fluorescence lifetimes, HPLC chromatograms) via open-access repositories.

- Perform inter-laboratory ring trials with blinded samples to quantify variability .

Data Contradiction & Ethical Considerations

Q. What frameworks guide the analysis of conflicting data on this compound’s stability under oxidative conditions?

Methodological Answer:

Q. How should researchers address ethical concerns when publishing contradictory findings on this compound’s cytotoxicity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.